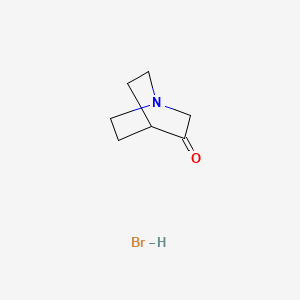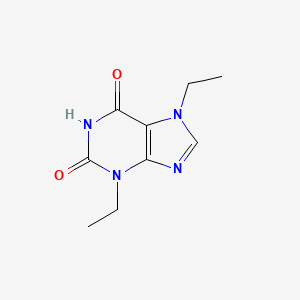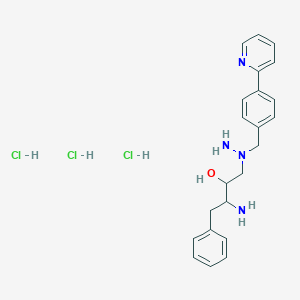
(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a phenyl ring, a pyridinyl-benzyl moiety, and a hydrazino group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hydrazino intermediate, followed by the introduction of the pyridinyl-benzyl group. The final step involves the formation of the trihydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the trihydrochloride salt in its pure form.
化学反应分析
Types of Reactions
(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines and alcohols.
科学研究应用
(2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-Amino-3-phenyl-1-[N-(4-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride
- 3-Amino-4-phenyl-1-[N-(3-pyridin-2-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride
- 3-Amino-4-phenyl-1-[N-(4-pyridin-3-yl-benzyl)-hydrazino]-butan-2-ol trihydrochloride
Uniqueness
The uniqueness of (2S,3S)-3-Amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol trihydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity to certain molecular targets, enhanced stability under physiological conditions, and improved therapeutic efficacy.
属性
分子式 |
C22H29Cl3N4O |
|---|---|
分子量 |
471.8 g/mol |
IUPAC 名称 |
3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride |
InChI |
InChI=1S/C22H26N4O.3ClH/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21;;;/h1-13,20,22,27H,14-16,23-24H2;3*1H |
InChI 键 |
NJYXKWPIADSLCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N.Cl.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-9-oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B8580283.png)

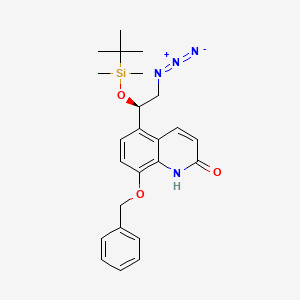
![6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one](/img/structure/B8580320.png)
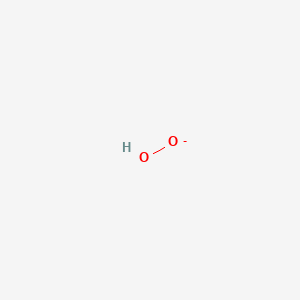
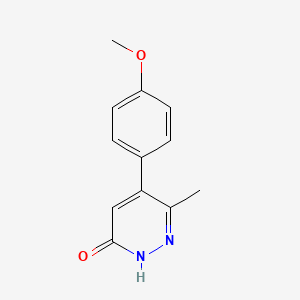
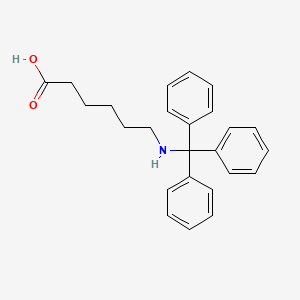
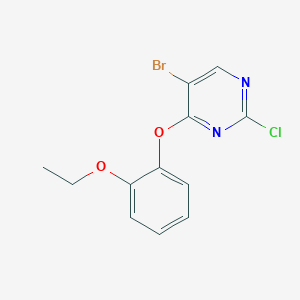
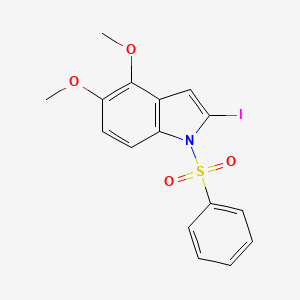
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8580339.png)
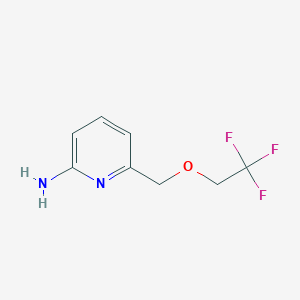
![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)
